molecular formula C10H9Br B2424597 1-(3-Bromoprop-1-ynyl)-2-methylbenzene CAS No. 35851-22-0

1-(3-Bromoprop-1-ynyl)-2-methylbenzene

Cat. No. B2424597
CAS RN: 35851-22-0
M. Wt: 209.086
InChI Key: PKHGEZFXHQXARI-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-ynyl)-2-methylbenzene, also known as 3-bromopropyne-toluene or 1-(3-bromoprop-1-ynyl)-2-methylbenzene, is a chemical compound that has been widely studied due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

1. Chain Reaction in Gamma-Irradiated Crystals

Yamamoto et al. (1997) demonstrated that gamma-irradiation of 1,3-bis(3-acetoxyprop-1-ynyl)-4-methoxy-6-methylbenzene crystals leads to a selective dimer formation through a radical chain reaction. This process involves a prop-2-ynyl-type radical addition to the β-carbon of the triple bond, followed by a chain reaction involving H-abstraction. This research highlights the unique reactivity of such compounds under specific conditions like gamma irradiation and their potential applications in creating dimeric products (Yamamoto et al., 1997).

2. Synthesis and Reactivity in Solid State

Drechsler et al. (2001) synthesized N-(3-Cyanoprop-2-ynyl)carbazole, which is related to 1-(3-Bromoprop-1-ynyl)-2-methylbenzene, and studied its solid-state reactivity. They found that this compound undergoes thermally induced solid-state oligomerization, primarily following a 1,2-addition pathway. The findings provide insights into the solid-state chemistry and potential applications of these compounds in material science and polymer chemistry (Drechsler, Sandman, & Foxman, 2001).

3. Thermochemistry of Halogen-Substituted Methylbenzenes

Verevkin et al. (2015) conducted a study on the thermochemistry of various bromo- and iodo-substituted methylbenzenes. Their research provides valuable data on the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, which is essential for understanding their physical properties and potential applications in various scientific fields (Verevkin et al., 2015).

4. Catalytic Radical Cyclization

Tabatabaeian et al. (2006) reported the synthesis of α-methylene-β,γ-diphenyl-γ-butyrolactone using cobaloxime-catalyzed radical cyclization of related compounds. This study sheds light on the potential of 1-(3-Bromoprop-1-ynyl)-2-methylbenzene derivatives in catalytic reactions, which could be significant for synthetic organic chemistry (Tabatabaeian, Mamaghani, Ghanadzadeh, & Riahi, 2006).

5. Reactions with Copper Metal Vapors

Negrel et al. (1993) investigated the reactivity of copper metal vapors with substituted bromobenzenes, including compounds similar to 1-(3-Bromoprop-1-ynyl)-2-methylbenzene. The study offers insights into the interactions between copper vapors and haloarenes, which can be relevant for understanding metal-organic reactions and their applications in materials science and catalysis (Negrel, Gony, Chanon, & Laı̈, 1993).

properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHGEZFXHQXARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35851-22-0
Record name 1-(3-bromoprop-1-yn-1-yl)-2-methylbenzene
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